2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
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Overview
Description
2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyrazine ring substituted with dimethyl groups and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the borylation of a suitable pyrazine precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of a halogenated pyrazine with a boronic ester reagent . The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: The boronic ester moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can yield various substituted pyrazines, while oxidation and reduction reactions produce pyrazine oxides and dihydropyrazines, respectively .
Scientific Research Applications
2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be employed in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism by which 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine exerts its effects involves the interaction of the boronic ester moiety with various molecular targets. In biological systems, boronic esters can form reversible covalent bonds with diols and other nucleophiles, which is crucial for their activity as enzyme inhibitors and drug candidates. The pyrazine ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with a phenyl group instead of a pyrazine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a pyrazine ring.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features an aniline group instead of a pyrazine ring.
Uniqueness
2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity compared to other boronic esters. This uniqueness makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C12H19BN2O2 |
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Molecular Weight |
234.10 g/mol |
IUPAC Name |
2,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C12H19BN2O2/c1-8-7-14-9(2)10(15-8)13-16-11(3,4)12(5,6)17-13/h7H,1-6H3 |
InChI Key |
IQSZGXSHNMYRLS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CN=C2C)C |
Origin of Product |
United States |
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